molecular formula C10H7BrN4O2 B8326538 4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

Cat. No. B8326538
M. Wt: 295.09 g/mol
InChI Key: MQEINMFEPYCZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine is a useful research compound. Its molecular formula is C10H7BrN4O2 and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-nitro-6-(pyrimidin-2-yl)benzenamine

Molecular Formula

C10H7BrN4O2

Molecular Weight

295.09 g/mol

IUPAC Name

4-bromo-2-nitro-6-pyrimidin-2-ylaniline

InChI

InChI=1S/C10H7BrN4O2/c11-6-4-7(10-13-2-1-3-14-10)9(12)8(5-6)15(16)17/h1-5H,12H2

InChI Key

MQEINMFEPYCZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(4-bromo-2-nitro-6-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide (29.9 grams, 78.8 mmoles) in conc. HCl (200 mL) was refluxed for 8 hours. The partially homogeneous crude reaction was then cooled to room temperature, diluted with water (500 mL), and the resulting precipitate was stirred for 1 hour. The solids were then filtered, washed with water, and vacuum dried at 50° C. to afford the title compound (21.1 grams, 91% yield) as an orange powder.
Name
N-(4-bromo-2-nitro-6-pyrimidin-2-yl-phenyl)-2,2-dimethyl-propionamide
Quantity
29.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
91%

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